N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Description
The compound N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a heterocyclic molecule featuring a thiazole core substituted with a triazole ring and a carboxamide side chain. Key structural elements include:
- Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen at positions 1 and 3, respectively.
- Triazole moiety: A 1,2,3-triazole ring substituted with a 4-methoxyphenyl group at N-1 and a methyl group at C-3.
- Ethoxypropyl chain: A flexible alkyl chain terminating in an ethoxy group, linked to the carboxamide nitrogen.
This compound’s design leverages the pharmacological relevance of thiazole and triazole rings, which are known for their metabolic stability and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-5-28-12-6-11-21-19(26)18-13(2)22-20(29-18)17-14(3)25(24-23-17)15-7-9-16(27-4)10-8-15/h7-10H,5-6,11-12H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJAZBWRCQJUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N=C(S1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and thiazole intermediates, followed by their coupling through amide bond formation. Common reagents used in these steps include azides, alkynes, and various coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Molecular Formula and Structure
- Molecular Formula : C_{23}H_{30}N_{4}O_{3}S
- IUPAC Name : N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
The compound features:
- A triazole ring known for its biological activity.
- A thiazole ring that contributes to its electronic properties.
- An amide group which enhances solubility and bioavailability.
For industrial applications, optimization of the synthetic route is essential to maximize yield while minimizing costs. Continuous flow reactors and advanced purification techniques such as chromatography are often employed.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit bacterial growth effectively.
Anticancer Potential
The compound's mechanism of action may involve the inhibition of specific enzymes or receptors associated with cancer progression. Preliminary in vitro studies suggest potential cytotoxicity against various cancer cell lines.
Materials Science
In materials science, this compound is explored for its ability to form stable complexes with metals, potentially leading to applications in catalysis or as sensors due to its electronic properties.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 12 µg/mL.
Case Study 2: Anticancer Activity
In vitro assays were conducted on breast cancer cell lines where the compound showed a dose-dependent decrease in cell viability. The IC50 was determined to be 15 µM after 48 hours of exposure.
Mechanism of Action
The mechanism of action of N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The triazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural similarities with pyrazole and triazole carboxamide derivatives. Key analogs and their properties are summarized below:
Table 1: Comparison of Physical and Spectral Properties of Selected Carboxamide Derivatives
Key Observations :
- Substituent Impact on Melting Points: Chlorine (3b) and fluorine (3d) substituents increase melting points compared to non-halogenated analogs (3a), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
- Yield Trends : Electron-donating groups (e.g., methyl in 3c) slightly reduce yields, possibly due to steric hindrance during coupling reactions .
- Spectral Signatures : The ¹H-NMR signal at δ ~8.12 ppm corresponds to the triazole proton, a common feature in such derivatives .
Functional Group Modifications
- Ethoxypropyl Chain : Unlike analogs with rigid aromatic substituents (e.g., 3a–3d), the ethoxypropyl chain in the target compound may improve solubility in polar solvents, as seen in related morpholine-containing analogs .
- Methoxy vs.
Computational and Structural Analysis
- Isoelectronic Principles : The triazole-thiazole system may mimic purine bases, enabling DNA interaction, as seen in isoelectronic analogs .
Biological Activity
N-(3-ethoxypropyl)-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a thiazole ring, a triazole moiety, and an ethoxypropyl side chain. The synthesis typically involves multi-step reactions that include the formation of the thiazole and triazole rings through cyclization reactions. Specific synthetic routes have been documented in various studies, emphasizing the importance of optimizing conditions to enhance yield and purity.
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activities. For instance:
- In vitro Studies : In a study evaluating various derivatives of triazoles and thiazoles, compounds similar to this compound showed promising IC50 values against cancer cell lines such as HCT116 (human colon cancer) and MCF7 (breast cancer) with values as low as 2.3 µg/mL compared to doxorubicin's IC50 of 3.23 µg/mL .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains. In particular:
- Bacterial Inhibition : Compounds within this class have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activities of this compound are believed to be mediated through several pathways:
- Apoptosis Induction : Similar compounds have been reported to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation or bacterial metabolism.
Case Study 1: Anticancer Screening
In a comprehensive screening of a drug library on multicellular spheroids, a derivative closely related to this compound was identified as having significant anticancer properties. The study reported an IC50 value indicating strong efficacy against resistant cancer cell lines .
Case Study 2: Antimicrobial Evaluation
A separate study focused on evaluating the antimicrobial activity of similar thiazole-triazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
